Synalar-C

Description

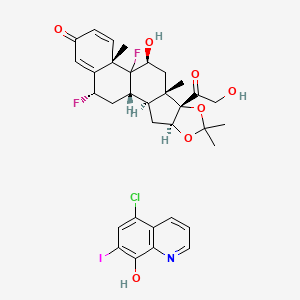

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53262-68-3 |

|---|---|

Molecular Formula |

C33H35ClF2INO7 |

Molecular Weight |

758 g/mol |

IUPAC Name |

5-chloro-7-iodoquinolin-8-ol;(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H30F2O6.C9H5ClINO/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3;1-4,13H/t13-,14-,16-,17-,19-,21-,22-,23?,24+;/m0./s1 |

InChI Key |

OXCLASSVLYSCMV-UTSCEEPTSA-N |

SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |

Isomeric SMILES |

C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |

Synonyms |

Synalar-C |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Mechanisms of Action: A Technical Guide to Fluocinolone Acetonide and Clioquinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in vitro mechanisms of action of the synthetic corticosteroid fluocinolone acetonide and the antimicrobial agent clioquinol. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details their individual molecular interactions and cellular effects, supported by quantitative data from various in vitro studies. Furthermore, it outlines detailed experimental protocols for key assays and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams, offering a thorough understanding of their respective and combined biological activities at the cellular level.

Fluocinolone Acetonide: In Vitro Mechanism of Action

Fluocinolone acetonide is a potent, synthetic fluorinated corticosteroid that primarily exerts its anti-inflammatory and immunosuppressive effects through its interaction with the glucocorticoid receptor (GR).[1] Its mechanism of action is centered on the modulation of gene expression, leading to a cascade of downstream effects that quell inflammatory responses.

Glucocorticoid Receptor Binding and Transactivation

The cornerstone of fluocinolone acetonide's action is its binding to the cytosolic GR. This binding event initiates a conformational change in the receptor, leading to the dissociation of chaperone proteins and subsequent translocation of the activated fluocinolone acetonide-GR complex into the nucleus.[2] Once in the nucleus, this complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This interaction directly modulates the transcription of these genes.

A key aspect of this mechanism is the transactivation of genes encoding anti-inflammatory proteins. For instance, fluocinolone acetonide upregulates the synthesis of annexin A1 (lipocortin-1), which in turn inhibits phospholipase A2.[3] The inhibition of phospholipase A2 is a critical step, as it blocks the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[2]

Transrepression of Pro-inflammatory Factors

In addition to transactivation, the fluocinolone acetonide-GR complex can also suppress inflammation through transrepression. This involves the interference of the GR complex with the activity of other transcription factors, notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. By inhibiting the activity of these factors, fluocinolone acetonide effectively downregulates the production of a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][4]

Cellular Effects

The genomic and non-genomic actions of fluocinolone acetonide translate into several observable in vitro cellular effects:

-

Inhibition of Cytokine Secretion: Studies have demonstrated that fluocinolone acetonide can significantly inhibit the secretion of pro-inflammatory cytokines such as TNF-α, M-CSF, and MIP-3α in various cell types.[4]

-

Effects on Cell Proliferation and Extracellular Matrix: At low concentrations, fluocinolone acetonide has been shown to stimulate the proliferation of human dental pulp cells and enhance the synthesis of extracellular matrix proteins like fibronectin and type I collagen.[5]

-

Vasoconstriction: A characteristic effect of topical corticosteroids is vasoconstriction, which helps in reducing redness and swelling at the site of inflammation.[6]

Quantitative In Vitro Data for Fluocinolone Acetonide

| Parameter | Value | Cell Line/System | Reference |

| GR Binding Affinity (IC50) | 2.0 nM | Radioligand Binding Assay | [7] |

| GR Transactivation (EC50) | 0.7 nM | HeLa cells | [7] |

| Gene Expression Modulation | 1791 upregulated, 2438 downregulated genes | Mouse Skin | [8] |

Clioquinol: In Vitro Mechanism of Action

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a multifaceted compound initially recognized for its antimicrobial properties.[9] Its in vitro mechanism of action is complex and primarily revolves around its ability to interact with metal ions, which is central to its antifungal, antibacterial, and even anticancer activities.

Metal Chelation and Ionophore Activity

Clioquinol is a potent chelator of divalent metal ions, with a particular affinity for copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[10][11] This chelation can have several consequences:

-

Deprivation of Essential Metals: By sequestering essential metal ions from the microbial environment, clioquinol can inhibit the growth of fungi and bacteria that rely on these metals for enzymatic functions and structural integrity.[10][12]

-

Formation of Bioactive Complexes: The metal-clioquinol complexes themselves can possess antimicrobial properties. It is proposed that these complexes, rather than the free compound, may be the active agents in some cases.[13]

-

Ionophore Activity: Clioquinol can act as a metal ionophore, transporting metal ions across cellular membranes.[14][15] This can disrupt the delicate intracellular metal homeostasis. For instance, it has been shown to increase intracellular zinc concentrations.[14][15] This disruption of metal ion gradients can lead to cellular stress and apoptosis.

Antimicrobial Mechanisms

Clioquinol exhibits a broad spectrum of antimicrobial activity in vitro.

-

Antifungal Action: Against fungi, particularly Candida albicans, clioquinol has been shown to inhibit hyphae and biofilm formation.[10][14][15][16] At high concentrations, it directly disrupts the fungal cell membrane, while at lower concentrations, it causes membrane depolarization.[10][14][15][16] Its antifungal effects can be reversed by the addition of exogenous metal ions, highlighting the importance of its chelating activity.[10][14][15][16]

-

Antibacterial Action: Clioquinol is active against a range of bacteria, particularly Gram-positive bacteria like Staphylococci.[16] Its action is primarily bacteriostatic.[16] The chelation of essential metals is a key proposed mechanism for its antibacterial effects.[13]

Anticancer and Other In Vitro Effects

-

Anticancer Activity: Clioquinol has demonstrated cytotoxic effects against various human cancer cell lines in vitro.[14][15][17] This is attributed to the induction of apoptosis through caspase-dependent pathways.[15][17] The enhancement of its cytotoxic effects in the presence of metals like copper, iron, or zinc suggests that its ionophore activity and the resulting disruption of metal homeostasis play a significant role.[14][15]

-

Pro-oxidant and Antioxidant Effects: The interaction of clioquinol with metals can lead to either pro-oxidant or antioxidant effects depending on the specific experimental conditions, such as pH and the relative concentrations of the metals.[11]

Quantitative In Vitro Data for Clioquinol

Antimicrobial Activity (MICs)

| Microorganism | MIC Range (µg/mL) | Reference |

| Candida species | 0.031–0.5 | [4] |

| Aspergillus fumigatus | 6 | [4] |

| Fusarium species | 0.5–2 | [4] |

| Mucorales species | 4–8 | [4] |

| Mycobacterium tuberculosis H37Ra | 6.25 | [12] |

Metal Chelation

| Metal Ion | Binding Constant (log β₂) | Reference |

| Cu²⁺ | 26.2 | [18] |

| Zn²⁺ | 15.8 | [18] |

| Complex | pKd | Reference |

| Clioquinol-Copper | 16.6 ± 0.3 | [19] |

Cytotoxicity (IC50)

| Cell Line | IC50 (µM) | Reference |

| Various Human Cancer Cell Lines | low micromolar range | [17] |

Experimental Protocols

Fluocinolone Acetonide: Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a method to determine the binding affinity of fluocinolone acetonide to the glucocorticoid receptor.

-

Materials:

-

Cytosolic fraction containing GR (e.g., from A549 cells).

-

Radioligand: [³H]-dexamethasone.

-

Unlabeled fluocinolone acetonide.

-

Binding buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled fluocinolone acetonide.

-

In a microplate, combine the cytosolic GR preparation, a fixed concentration of [³H]-dexamethasone, and varying concentrations of unlabeled fluocinolone acetonide or vehicle control.

-

Incubate the plate to allow binding to reach equilibrium (e.g., overnight at 4°C).

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

The concentration of fluocinolone acetonide that inhibits 50% of the specific binding of [³H]-dexamethasone (IC50) is determined by non-linear regression analysis.

-

Clioquinol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the minimum concentration of clioquinol that inhibits the visible growth of a microorganism.

-

Materials:

-

Clioquinol stock solution.

-

Appropriate liquid growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

-

Microbial inoculum standardized to 0.5 McFarland.

-

96-well microtiter plates.

-

-

Procedure:

-

Prepare two-fold serial dilutions of clioquinol in the growth medium directly in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include a positive control well (microbe, no drug) and a negative control well (medium, no microbe).

-

Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of clioquinol at which there is no visible growth.

-

Cell Viability Assay (MTT Assay)

This protocol measures the effect of a compound on cell viability.

-

Materials:

-

Cell line of interest (e.g., a cancer cell line for clioquinol cytotoxicity).

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

-

Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound (e.g., clioquinol) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value (concentration that inhibits 50% of cell viability) can be calculated.[13][18][20]

-

Signaling Pathways and Experimental Workflows

Caption: Fluocinolone Acetonide Signaling Pathway.

Caption: Clioquinol's Multifaceted Mechanism of Action.

References

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. researchgate.net [researchgate.net]

- 3. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic Fluocinolone Acetonide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clioquinol, an alternative antimicrobial agent against common pathogenic microbe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Coordination properties of a metal chelator clioquinol to Zn2+ studied by static DFT and ab initio molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. broadpharm.com [broadpharm.com]

- 14. scribd.com [scribd.com]

- 15. protocols.io [protocols.io]

- 16. iscaconsortium.org [iscaconsortium.org]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. merckmillipore.com [merckmillipore.com]

The Synergistic Interplay of Fluocinolone Acetonide and Clioquinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of fluocinolone acetonide, a potent synthetic corticosteroid, and clioquinol, a broad-spectrum antimicrobial agent, presents a compelling therapeutic strategy for the management of inflammatory dermatoses complicated by secondary microbial infections. This technical guide delineates the individual mechanisms of action of these two compounds and explores the theoretical basis for their synergistic effect. While direct quantitative data on the synergy of this specific combination is not extensively available in peer-reviewed literature, this document provides detailed, adaptable experimental protocols for the in vitro and ex vivo evaluation of their combined anti-inflammatory, antifungal, and antibacterial efficacy. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers in the field. The overarching goal is to equip drug development professionals with the foundational knowledge and methodological tools to investigate and harness the therapeutic potential of this and similar combination therapies.

Introduction

Inflammatory skin conditions, such as atopic dermatitis, psoriasis, and eczematous dermatoses, are frequently accompanied by secondary bacterial or fungal infections, which can exacerbate the inflammatory response and impede healing.[1][2] The concurrent management of both inflammation and infection is therefore crucial for successful therapeutic outcomes. The combination of fluocinolone acetonide and clioquinol is designed to address this dual challenge.[3] Fluocinolone acetonide, a fluorinated corticosteroid, provides potent anti-inflammatory and antipruritic effects, while clioquinol offers broad-spectrum antimicrobial coverage.[2][4] This guide examines the molecular mechanisms underpinning the activity of each component and provides a framework for quantifying their potential synergistic interactions.

Individual Mechanisms of Action

Fluocinolone Acetonide: A Potent Anti-inflammatory Agent

Fluocinolone acetonide is a synthetic corticosteroid that exerts its effects through multiple pathways to reduce inflammation and associated symptoms like itching and redness.[3][5] Its primary mechanism involves binding to cytosolic glucocorticoid receptors.[6] This drug-receptor complex translocates to the nucleus, where it modulates the transcription of target genes.[7][8]

Key anti-inflammatory actions include:

-

Inhibition of Pro-inflammatory Mediators: Fluocinolone acetonide induces the synthesis of lipocortins, which are inhibitory proteins of phospholipase A2.[9] This action blocks the release of arachidonic acid from cell membranes, thereby preventing the production of potent inflammatory mediators such as prostaglandins and leukotrienes.[5]

-

Suppression of Cytokine Production: It downregulates the expression of pro-inflammatory cytokines and chemokines, which are critical signaling molecules in the inflammatory cascade.[10]

-

Immunosuppressive Effects: The activity of immune cells, including T-lymphocytes and macrophages, is suppressed, reducing the cellular component of the inflammatory response.

-

Vasoconstriction: Topical application of fluocinolone acetonide causes narrowing of the capillaries in the upper dermis, which helps to reduce erythema (redness) and edema (swelling).[9]

Clioquinol: A Broad-Spectrum Antimicrobial

Clioquinol, a halogenated hydroxyquinoline, possesses both antifungal and antibacterial properties.[11][12] Its primary mechanism of action is attributed to its ability to chelate metal ions, particularly zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺).[13] These metal ions are essential cofactors for various microbial enzymes that are critical for cellular respiration and DNA replication.[13]

Key antimicrobial actions include:

-

Enzyme Inhibition: By sequestering metal ions, clioquinol disrupts the function of metalloenzymes within microbial cells, leading to the inhibition of vital metabolic pathways.[13]

-

Disruption of DNA Synthesis: The chelation of metal ions can also interfere with the processes of DNA replication and repair, ultimately inhibiting microbial proliferation.

-

Broad-Spectrum Activity: Clioquinol is effective against a range of dermatophytes (e.g., Trichophyton, Microsporum), yeasts (e.g., Candida), and Gram-positive bacteria (e.g., Staphylococci).[7]

The Synergistic Hypothesis

The synergistic effect of combining fluocinolone acetonide and clioquinol is predicated on the interplay between their anti-inflammatory and antimicrobial actions. Chronic inflammation can impair the skin's barrier function, creating an environment conducive to microbial overgrowth. Conversely, microbial colonization can trigger and perpetuate inflammatory responses. By simultaneously suppressing inflammation and eradicating the infectious agents, the combination therapy can break this vicious cycle more effectively than either agent alone.

The theoretical basis for synergy includes:

-

Enhanced Drug Penetration: The anti-inflammatory action of fluocinolone acetonide may improve the penetration of clioquinol into the deeper layers of the skin where pathogens may reside.

-

Modulation of the Immune Response to Infection: By dampening the inflammatory response to microbial antigens, fluocinolone acetonide may prevent excessive tissue damage.

-

Creation of an Unfavorable Environment for Microbial Growth: The restoration of a healthier skin barrier and reduced inflammation can make the environment less hospitable for pathogenic microorganisms.

Quantitative Data on Efficacy

While extensive clinical data exists for the individual agents and their use in combination products for various dermatoses, specific quantitative studies detailing the synergistic effect are limited in the publicly available literature.[8][14][15][16][17] The tables below summarize representative data on the individual efficacy of fluocinolone acetonide and clioquinol.

Table 1: Clinical Efficacy of Fluocinolone Acetonide in Inflammatory Dermatoses

| Indication | Formulation | Key Finding | Reference |

| Psoriasis | 0.025% Cream or Medicated Tape | Both treatments showed excellent efficacy, with the medicated tape being more effective and requiring a lower total dose. | [18] |

| Otic Eczema | 0.025% Otic Solution | Significantly higher reductions in itching and otoscopic signs compared to placebo. | [15][17] |

| Various Dermatoses | 0.2% Cream | Particularly successful in chronic discoid lupus erythematosus, necrobiosis lipoidica, lichen planus, and granuloma annulare. | [8][16] |

Table 2: Antimicrobial Activity of Clioquinol

| Organism | Assay Type | Key Finding | Reference |

| Various Fungi and Bacteria | Modified Agar Diffusion and Broth Microdilution | Broad-spectrum antifungal activity; weak antibacterial activity. | [12] |

| Fusarium isolates | Biofilm Inhibition Assay | Clioquinol in combination with voriconazole or ciclopirox significantly inhibited biofilm formation. | [19] |

| Dermatophytes | Checkerboard and Time-Kill Assay | Synergistic interaction observed when combined with terbinafine and ciclopirox. | [20] |

Experimental Protocols for Assessing Synergy

To quantitatively assess the synergistic effect of fluocinolone acetonide and clioquinol, a combination of in vitro assays is recommended.

Protocol for Assessing Synergistic Antimicrobial Activity: The Checkerboard Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[5][21][22]

Objective: To determine if the combination of fluocinolone acetonide and clioquinol has a synergistic, additive, indifferent, or antagonistic effect on the growth of relevant microbial strains (e.g., Candida albicans, Staphylococcus aureus).

Materials:

-

Fluocinolone acetonide and clioquinol stock solutions

-

96-well microtiter plates

-

Appropriate microbial culture medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

-

Microbial inoculum standardized to 0.5 McFarland

-

Microplate reader

Procedure:

-

Preparation of Drug Dilutions: Prepare serial twofold dilutions of fluocinolone acetonide and clioquinol in the appropriate culture medium.

-

Plate Setup:

-

Dispense 50 µL of culture medium into each well of a 96-well plate.

-

Add 50 µL of each clioquinol dilution horizontally across the rows.

-

Add 50 µL of each fluocinolone acetonide dilution vertically down the columns. This creates a matrix of drug combinations.

-

Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each individual agent.

-

Include a growth control well (no drugs) and a sterility control well (no inoculum).

-

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the sterility control), achieving a final volume of 200 µL.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours).

-

Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

-

Calculation of FIC Index:

-

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

-

FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

-

FIC Index = FIC of Drug A + FIC of Drug B

-

Interpretation of Results:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

Protocol for Assessing Synergistic Anti-inflammatory Activity

This protocol utilizes a lipopolysaccharide (LPS)-induced inflammation model in a macrophage cell line (e.g., RAW 264.7) to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines.

Objective: To determine if the combination of fluocinolone acetonide and clioquinol synergistically inhibits the production of inflammatory mediators.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM culture medium supplemented with FBS and antibiotics

-

Fluocinolone acetonide and clioquinol stock solutions

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6 quantification

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in 96-well plates until they reach 80-90% confluency.

-

Drug Treatment: Pre-treat the cells with various concentrations of fluocinolone acetonide, clioquinol, and their combinations for 1-2 hours. Include a vehicle control.

-

Induction of Inflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

-

Measurement of Nitric Oxide:

-

Collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent.

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite standard curve.

-

-

Measurement of Cytokines:

-

Use the cell culture supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Combined signaling pathways of fluocinolone acetonide and clioquinol.

Experimental Workflow

Caption: Experimental workflows for assessing synergistic effects.

Conclusion

References

- 1. Comparative merits of two topical corticosteroid antimicrobial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virtual Medicinal Product (VMP) - Fluocinolone acetonide 0.025% / Clioquinol 3% cream - dm+d browser [dmd-browser.nhsbsa.nhs.uk]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. researchgate.net [researchgate.net]

- 9. Topical formulations of fluocinolone acetonide. Are creams, gels and ointments bioequivalent and does dilution affect activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Potential of Fluocinolone Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. Clioquinol, an alternative antimicrobial agent against common pathogenic microbe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical studies with topical fluocinolone acetonide in the treatment of various dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of fluocinolone acetonide 0.025% otic solution in patients with otic eczema: a randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluocinolone acetonide 0.2 per cent cream--a co-operative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Evaluation of effectiveness and safety and quantitative evaluation of the use of fluocinolone acetonide in cream (0.025%) and medicated tape (8 micrograms/cm2) in the treatment of psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synergistic association of clioquinol with antifungal drugs against biofilm forms of clinical Fusarium isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro antidermatophytic synergism of double and triple combination of clioquinol with ciclopirox and terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. emerypharma.com [emerypharma.com]

- 22. frontiersin.org [frontiersin.org]

- 23. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Spectrum of the Fluocinolone Acetonide and Clioquinol Combination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the antimicrobial spectrum of the topical combination of fluocinolone acetonide and clioquinol. This combination leverages the anti-inflammatory properties of a mid-potency corticosteroid, fluocinolone acetonide, with the broad-spectrum antimicrobial activity of clioquinol. It is primarily indicated for the treatment of corticosteroid-responsive dermatoses where secondary bacterial and/or fungal infections are present, suspected, or likely to occur.[1]

This document details the individual contributions of each component to the overall therapeutic effect, summarizes the available quantitative data on the antimicrobial spectrum of clioquinol, outlines relevant experimental protocols for antimicrobial susceptibility testing, and illustrates the molecular mechanisms of action and experimental workflows through detailed diagrams. While extensive data exists for the individual components, specific quantitative antimicrobial data for the fixed combination is limited in publicly available literature. The information presented herein is compiled from a comprehensive review of scientific literature and is intended to serve as a valuable resource for research and development in dermatology and infectious diseases.

Introduction to the Components

Fluocinolone Acetonide: The Anti-inflammatory Agent

Fluocinolone acetonide is a synthetic fluorinated corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[2] It is classified as a medium-potency corticosteroid. Its primary role in this combination is to alleviate the inflammatory symptoms of skin disorders, such as redness, swelling, and itching, which are often associated with microbial infections.[1] Fluocinolone acetonide itself does not possess any inherent antimicrobial properties.

Clioquinol: The Antimicrobial Agent

Clioquinol, a halogenated hydroxyquinoline, is an effective topical antimicrobial agent with a broad spectrum of activity against a variety of fungi and gram-positive bacteria.[3] Its efficacy against gram-negative bacteria is generally considered to be weaker.[3] The antimicrobial action of clioquinol is primarily attributed to its ability to chelate metal ions, which are essential for the function of various microbial enzymes.[4][5]

Antimicrobial Spectrum of Clioquinol

The antimicrobial efficacy of the combination product is primarily derived from the activity of clioquinol. The following tables summarize the available quantitative data for clioquinol against a range of clinically relevant microorganisms.

Antibacterial Spectrum of Clioquinol

Clioquinol demonstrates notable activity against gram-positive bacteria, particularly Staphylococcus species. Its activity against gram-negative bacteria is limited.

Table 1: In Vitro Antibacterial Activity of Clioquinol (Zone of Inhibition)

| Bacterial Species | Drug Formulation | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | 3% Clioquinol Cream | Not specified, but activity was weaker than 2% mupirocin | [6] |

| Propionibacterium acnes | 3% Clioquinol Cream | Not specified, but activity was weaker than 2% fusidic acid | [6] |

Note: Specific zone of inhibition diameters for clioquinol against these bacteria were not detailed in the cited source, only comparative activity was mentioned.

Antifungal Spectrum of Clioquinol

Clioquinol exhibits a broad and potent antifungal spectrum, inhibiting the growth of various yeasts and molds.

Table 2: In Vitro Antifungal Activity of Clioquinol (Minimum Inhibitory Concentration - MIC)

| Fungal Species | MIC (µg/mL) | Reference |

| Aspergillus fumigatus | 6000 (6 mg/L) | [7] |

| Fusarium species | 0.5 - 2 | [7] |

| Mucorales species | 4 - 8 | [7] |

| Nannizzia gypsea | 0.5 - 2 | [7] |

| Microsporum canis | 0.5 - 2 | [7] |

| Trichophyton species | 0.5 - 2 | [7] |

| Scedosporium dehoogii | 0.5 - 1 | [7] |

Table 3: In Vitro Antifungal Activity of 3% Clioquinol Cream (Zone of Inhibition)

| Fungal Species | Zone of Inhibition | Reference |

| Candida tropicalis | Largest among tested drugs | [3] |

| Candida guilliermondii | Largest among tested drugs | [3] |

| Aspergillus terreus | Largest among tested drugs | [3] |

| Fusarium solani | Largest among tested drugs | [3] |

| Trichoderma harzianum | Largest among tested drugs | [3] |

| Dermatophytes | Moderate | [3] |

| Candida albicans | Moderate | [3] |

Note: The term "Largest among tested drugs" indicates that 3% clioquinol cream produced a larger zone of inhibition compared to other topical antifungal agents included in the study. Specific measurements were not provided in the source.

Synergistic Potential of the Combination

While fluocinolone acetonide is not an antimicrobial agent, the combination with an antimicrobial can be beneficial. The anti-inflammatory action of the corticosteroid can create a more favorable environment for the antimicrobial agent to act by reducing inflammation and exudation at the site of infection. There is some evidence to suggest that corticosteroids can have synergistic effects when combined with certain quinolone antibiotics, though this has been primarily studied in the context of adverse effects rather than enhanced antimicrobial efficacy.[8] Further research is required to definitively determine if fluocinolone acetonide potentiates the antimicrobial activity of clioquinol in a synergistic manner.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of topical agents.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Test microorganism (bacterial or fungal culture)

-

Clioquinol (analytical grade)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and multichannel pipettor

-

Incubator

-

Spectrophotometer or microplate reader (optional)

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Drug Dilution: Prepare a stock solution of clioquinol in a suitable solvent. Perform serial two-fold dilutions of the clioquinol stock solution in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add an equal volume of the standardized inoculum to each well containing the diluted drug, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubation: Incubate the microtiter plate at an appropriate temperature and duration for the test microorganism (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of clioquinol at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

-

Agar Well Diffusion Assay for Zone of Inhibition Determination

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.

-

Materials:

-

Test microorganism (bacterial or fungal culture)

-

Fluocinolone acetonide/clioquinol combination cream

-

Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile Petri dishes

-

Sterile cotton swabs

-

Sterile cork borer or hollow punch (6-8 mm diameter)

-

Incubator

-

Calipers or a ruler

-

-

Procedure:

-

Inoculation: Aseptically spread a standardized suspension of the test microorganism evenly over the entire surface of the agar plate using a sterile cotton swab.

-

Well Creation: Use a sterile cork borer to create uniform wells in the agar.

-

Sample Application: Carefully fill each well with a precise amount of the fluocinolone acetonide/clioquinol cream.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each well using calipers or a ruler. The diameter is an indication of the antimicrobial activity of the cream.

-

Mechanisms of Action and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Clioquinol + Fluocinolone Acetonide | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 2. What is the mechanism of Fluocinolone Acetonide? [synapse.patsnap.com]

- 3. Clioquinol, an alternative antimicrobial agent against common pathogenic microbe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metal chelating and chaperoning effects of clioquinol: insights from yeast studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic effects of dexamethasone and quinolones on human-derived tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Pathways Affected by Fluocinolone Acetonide and Clioquinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of action of the synthetic corticosteroid fluocinolone acetonide and the antimicrobial agent clioquinol. Fluocinolone acetonide primarily exerts its anti-inflammatory and immunosuppressive effects through the glucocorticoid receptor signaling pathway, leading to the modulation of gene expression and inhibition of pro-inflammatory mediators. Clioquinol's mechanism is multifaceted, involving metal ion chelation, disruption of microbial processes, and independent targeting of the NF-κB and lysosomal pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Fluocinolone Acetonide: A Potent Anti-inflammatory and Immunosuppressive Agent

Fluocinolone acetonide is a synthetic fluorinated corticosteroid with potent glucocorticoid activity, widely used in dermatology to treat inflammatory skin conditions.[1][2] Its primary mechanism of action involves binding to and activating the glucocorticoid receptor (GR), which leads to a cascade of downstream effects that ultimately suppress inflammation and immune responses.[1][3]

Core Cellular Pathway: Glucocorticoid Receptor Signaling

The cellular effects of fluocinolone acetonide are primarily mediated through the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3]

-

Ligand Binding and Receptor Activation: Fluocinolone acetonide, being lipophilic, readily crosses the cell membrane and binds to the cytosolic glucocorticoid receptor, which is complexed with heat shock proteins (HSPs).[4] This binding induces a conformational change in the GR, causing the dissociation of the HSPs.[4]

-

Nuclear Translocation and Gene Regulation: The activated GR-ligand complex then translocates to the nucleus.[1][3] In the nucleus, it can modulate gene expression through several mechanisms:

-

Transactivation: The GR dimer can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1 (annexin A1).[4][5]

-

Transrepression: The activated GR can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key players in the inflammatory response. This interaction prevents the transcription of pro-inflammatory genes.[6][7]

-

Caption: Fluocinolone Acetonide Signaling Pathway.

Quantitative Data: Modulation of Gene and Protein Expression

Chronic treatment with fluocinolone acetonide significantly alters the expression of a wide range of genes and proteins in the skin. A study on mouse skin revealed that 12 days of treatment affected the expression of 4229 genes.[8]

| Category | Number of Genes | Key Affected Pathways | Reference |

| Upregulated Genes | 1791 | Lipid metabolism | [8] |

| Downregulated Genes | 2438 | Cell-cycle progression, Extracellular matrix organization | [8] |

Furthermore, at the protein level, the expression of 46 proteins was significantly affected one day after the cessation of chronic fluocinolone acetonide treatment.[9] Notably, only a small fraction of the transcriptomic changes were reflected at the proteomic level, and the specific proteins affected changed over time following treatment cessation.[8][9]

In human THP-1 derived foam cells, fluocinolone acetonide has been shown to inhibit the secretion of several pro-inflammatory cytokines.[6][10]

| Cytokine | Concentration of Fluocinolone Acetonide | Effect | Reference |

| CD14 | 0.1 and 1 µg/mL | Significant decrease in secretion | [6] |

| M-CSF | 0.1 and 1 µg/mL | Significant decrease in secretion | [6] |

| MIP-3α | 0.1 and 1 µg/mL | Significant decrease in secretion | [6] |

| TNF-α | 0.1 and 1 µg/mL | Significant decrease in secretion | [6] |

Experimental Protocols

This assay is used to determine the binding affinity of a test compound, such as fluocinolone acetonide, to the glucocorticoid receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a fluorescently labeled glucocorticoid ligand for binding to the GR. The displacement of the fluorescent ligand results in a decrease in fluorescence polarization.[11]

Materials:

-

Human Glucocorticoid Receptor (GR) protein

-

Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

-

Test compound (fluocinolone acetonide)

-

Complete GR Screening Buffer

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compound in the Complete GR Screening Buffer directly in a microwell plate.

-

Add the fluorescent glucocorticoid ligand to each well.

-

Add the GR protein to each well to initiate the binding reaction.

-

Include positive controls (no competitor) and negative controls (no GR).

-

Incubate the plate in the dark at room temperature for 2-4 hours to reach equilibrium.[11]

-

Measure the fluorescence polarization in each well using a microplate reader.

-

The concentration of the test compound that results in a half-maximal shift in polarization value is the IC50, which reflects its relative affinity for the GR.[11]

This assay measures the ability of fluocinolone acetonide to inhibit the activity of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.

Principle: Corticosteroids like fluocinolone acetonide are thought to induce the synthesis of PLA2 inhibitory proteins (lipocortins).[5][12] This assay can indirectly measure this effect by quantifying the activity of PLA2.

Materials:

-

Cell line or tissue homogenate expressing PLA2

-

Radiolabeled arachidonic acid ([³H]AA)-labeled membrane substrate

-

Fluocinolone acetonide

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.5, containing CaCl₂)

-

Scintillation counter

Procedure:

-

Pre-incubate the cell or tissue homogenates with various concentrations of fluocinolone acetonide.

-

Initiate the enzymatic reaction by adding the [³H]AA-labeled membrane substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction and extract the released [³H]AA.

-

Quantify the amount of released [³H]AA using a scintillation counter.

-

A decrease in the amount of released [³H]AA in the presence of fluocinolone acetonide indicates inhibition of PLA2 activity.

Clioquinol: A Multifunctional Agent with Antimicrobial and Anticancer Properties

Clioquinol, a halogenated 8-hydroxyquinoline, was initially used as an antimicrobial agent.[1] More recently, its potential as a therapeutic agent for neurodegenerative diseases and cancer has been explored due to its diverse mechanisms of action.

Core Cellular Pathways

Clioquinol's effects are not limited to a single pathway but involve a combination of metal ion chelation and modulation of key cellular signaling cascades.

-

Metal Ion Chelation and Ionophore Activity: Clioquinol is a known chelator of divalent metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺).[13] This chelation can disrupt essential enzymatic processes in microbial cells that are dependent on these metals. Furthermore, clioquinol can act as a zinc ionophore, facilitating the transport of zinc across cell membranes and increasing intracellular zinc concentrations.[14][15] This can lead to cytotoxic effects in certain cancer cells.[14]

-

Inhibition of the NF-κB Pathway: Clioquinol has been shown to independently inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This inhibition is more pronounced in the presence of zinc and is mediated by a reduction in the nuclear levels of the p65 subunit of NF-κB.[1] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its inhibition contributes to the anti-inflammatory and pro-apoptotic effects of clioquinol.

-

Disruption of Lysosomal Integrity: Clioquinol can induce alterations in lysosomal membrane permeability, leading to the leakage of lysosomal enzymes into the cytoplasm.[1] This disruption of lysosomal integrity can trigger apoptotic cell death. This effect is also dependent on zinc concentration.[1]

Caption: Multifaceted Cellular Pathways of Clioquinol.

Quantitative Data: Metal Chelation and Biological Activity

The ability of clioquinol to chelate metal ions is a key aspect of its mechanism of action. The conditional stability constants for its complexes with copper and zinc have been determined.

| Metal Ion Complex | Conditional Stability Constant (K'c) | Stoichiometry (Metal:Ligand) | Reference |

| Cu(CQ)₂ | 1.2 x 10¹⁰ M⁻² | 1:2 | [13] |

| Zn(CQ)₂ | 7.0 x 10⁸ M⁻² | 1:2 | [13] |

These values indicate a higher affinity of clioquinol for Cu²⁺ compared to Zn²⁺.

In human prostate cancer DU 145 cells, clioquinol's inhibition of NF-κB activity is enhanced by the presence of zinc.[1]

| Treatment | Effect on NF-κB Activity | Reference |

| Clioquinol | Moderate suppression | [1] |

| Clioquinol + Zinc | Significantly enhanced suppression | [1] |

Experimental Protocols

This assay is used to quantify the transcriptional activity of NF-κB in response to treatment with clioquinol.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by adding a substrate and detecting the resulting luminescence.[2][16]

Materials:

-

Cell line (e.g., HEK293T, HeLa)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Clioquinol

-

NF-κB activator (e.g., TNF-α)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.[16]

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent. Incubate for 24 hours.[2]

-

Treatment: Treat the transfected cells with various concentrations of clioquinol for a specified period.

-

Stimulation: Stimulate the cells with an NF-κB activator like TNF-α.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.[16]

-

Luciferase Assay: Measure the firefly luciferase activity (representing NF-κB activity) and Renilla luciferase activity (for normalization) in the cell lysates using a luminometer.[2]

-

Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. A decrease in the normalized luciferase activity in clioquinol-treated cells indicates inhibition of the NF-κB pathway.[2]

This assay assesses the integrity of the lysosomal membrane after treatment with clioquinol.

Principle: Acridine orange is a lysosomotropic fluorescent dye that accumulates in intact lysosomes, where it forms aggregates that emit red fluorescence. Upon disruption of the lysosomal membrane, the dye leaks into the cytoplasm and nucleus, where it intercalates with DNA and RNA and emits green fluorescence. A shift from red to green fluorescence indicates lysosomal membrane permeabilization.[17][18]

Materials:

-

Cell line

-

Clioquinol

-

Acridine orange solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips or in a multi-well plate and treat with clioquinol for the desired time.

-

Staining: Incubate the cells with acridine orange solution (e.g., 1 µg/mL) for 15-30 minutes.[19]

-

Washing: Wash the cells with PBS to remove excess dye.

-

Imaging/Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Intact lysosomes will appear as red fluorescent puncta, while cells with permeabilized lysosomes will show a diffuse green fluorescence in the cytoplasm and nucleus.[19]

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the red and green fluorescence intensities. A decrease in red fluorescence and an increase in green fluorescence indicate lysosomal membrane permeabilization.

-

Combined Effects of Fluocinolone Acetonide and Clioquinol

The combination of fluocinolone acetonide and clioquinol is commercially available in topical formulations for the treatment of inflammatory skin disorders that are infected or at risk of infection.[20] Fluocinolone acetonide addresses the inflammatory component, while clioquinol provides broad-spectrum antimicrobial coverage.

While the clinical rationale for this combination is clear, detailed studies on the synergistic or additive effects of these two compounds at the cellular and molecular pathway level are not extensively documented in the available literature. It is plausible that their distinct mechanisms of action provide a dual approach to treating complex dermatoses:

-

Fluocinolone acetonide rapidly reduces inflammation, itching, and redness by suppressing the glucocorticoid receptor-mediated inflammatory cascade.

-

Clioquinol concurrently eradicates or prevents the growth of bacterial and fungal pathogens that may be causing or exacerbating the condition.

Further research is warranted to elucidate the specific interactions between the glucocorticoid and NF-κB/lysosomal pathways when these two agents are used in combination.

Conclusion

Fluocinolone acetonide and clioquinol are well-established therapeutic agents with distinct and complex mechanisms of action. Fluocinolone acetonide's potent anti-inflammatory effects are mediated through the classical glucocorticoid receptor signaling pathway, leading to widespread changes in gene expression. Clioquinol exhibits a broader range of activities, including metal ion chelation, zinc ionophore activity, and the independent modulation of the NF-κB and lysosomal pathways. This in-depth guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds, both individually and in combination, and to design novel therapeutic strategies targeting these key cellular pathways.

References

- 1. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange | Semantic Scholar [semanticscholar.org]

- 4. [Evaluation of effectiveness and safety and quantitative evaluation of the use of fluocinolone acetonide in cream (0.025%) and medicated tape (8 micrograms/cm2) in the treatment of psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multicenter trial of fluocinonide in an emollient cream base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Potential of Fluocinolone Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical studies with topical fluocinolone acetonide in the treatment of various dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic Fluocinolone Acetonide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic Fluocinolone Acetonide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Potential of Fluocinolone Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Clioquinol Synergistically Augments Rescue by Zinc Supplementation in a Mouse Model of Acrodermatitis Enteropathica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Zinc Ionophore (Clioquinol) Inhibition of Human ZIP1-Deficient Prostate Tumor Growth in the Mouse Ectopic Xenograft Model: A Zinc Approach for the Efficacious Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clioquinol-induced increase and decrease in the intracellular Zn2+ level in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bowdish.ca [bowdish.ca]

- 17. researchgate.net [researchgate.net]

- 18. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficacy and feasibility analysis of compound fluocinolone acetonide cream combined with guaiazulene in the treatment of neurodermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory and Antifungal Efficacy of Synalar-C Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anti-inflammatory and antifungal activities of the active components of Synalar-C: fluocinolone acetonide and clioquinol. This document summarizes key quantitative data, details experimental methodologies for relevant assays, and provides visual representations of signaling pathways and experimental workflows to support further research and development in dermatology and infectious diseases.

Introduction

This compound is a topical preparation combining the corticosteroid fluocinolone acetonide with the antimicrobial agent clioquinol. This combination is designed to address inflammatory skin conditions that are often complicated by secondary bacterial or fungal infections. Understanding the individual in vitro activities of these components is crucial for elucidating their therapeutic efficacy and for the development of novel dermatological treatments.

Fluocinolone acetonide , a synthetic fluorinated corticosteroid, is known for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Its mechanism of action is primarily mediated through the glucocorticoid receptor, leading to the modulation of gene expression and subsequent reduction of inflammatory mediators.[2]

Clioquinol (iodochlorhydroxyquin) is a hydroxyquinoline derivative with a broad spectrum of antimicrobial activity, including antifungal and antibacterial effects.[1] Its primary mechanisms are believed to involve the chelation of metal ions essential for microbial enzymatic processes and interference with microbial DNA synthesis.

This guide will delve into the specific in vitro data supporting these activities, providing a valuable resource for researchers in the field.

In Vitro Anti-inflammatory Activity of Fluocinolone Acetonide

Fluocinolone acetonide exerts its anti-inflammatory effects through the classic glucocorticoid signaling pathway, leading to the suppression of pro-inflammatory cytokines and other inflammatory mediators.

Mechanism of Action: Glucocorticoid Receptor Signaling

Fluocinolone acetonide, as a glucocorticoid, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a complex of heat shock proteins (HSPs). The activated GR-ligand complex then translocates to the nucleus, where it can modulate gene expression in two primary ways:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), thereby suppressing the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

A significant part of the anti-inflammatory action of glucocorticoids is attributed to the inhibition of phospholipase A2, which in turn blocks the release of arachidonic acid from cell membranes.[2] This prevents the subsequent synthesis of pro-inflammatory prostaglandins and leukotrienes.[3]

References

Clioquinol's Impact on Bacterial and Fungal Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clioquinol, a hydroxyquinoline-class antimicrobial agent, has garnered renewed interest for its potential as an anti-biofilm agent. Historically used as a topical antifungal and antiprotozoal agent, recent research has illuminated its ability to disrupt and prevent the formation of resilient microbial biofilms. This technical guide provides an in-depth analysis of clioquinol's effects on both bacterial and fungal biofilm formation, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and microbial pathogenesis.

Effect on Fungal Biofilm Formation

Clioquinol has demonstrated significant efficacy against fungal biofilms, particularly those formed by the opportunistic pathogen Candida albicans. Its activity stems primarily from its ability to interfere with crucial developmental processes and ion homeostasis.

Mechanism of Action

The primary mechanism by which clioquinol inhibits fungal biofilm formation is through the chelation of metal ions , which are essential for various cellular processes. This disruption of metal ion homeostasis leads to several downstream effects:

-

Inhibition of Hyphal Morphogenesis: The transition from yeast to hyphal form is a critical step in C. albicans biofilm development. Clioquinol effectively blocks this morphological switch, preventing the formation of the filamentous network that provides structural integrity to the biofilm.

-

Disruption of the Extracellular Matrix (ECM): While voriconazole prevents cell adhesion and ciclopirox inhibits the formation of the extracellular polymeric matrix, clioquinol's role appears to be centered on the germination and elongation of hyphae[1].

-

Cell Membrane Disruption: At higher concentrations (e.g., 32 μg/ml), clioquinol can directly disrupt the fungal cell membrane[2][3]. At lower concentrations, it induces membrane depolarization[2][3].

The antifungal effects of clioquinol can be reversed by the addition of exogenous metal ions, highlighting the central role of metal chelation in its mechanism of action[2][3].

Signaling Pathway Interference in Candida albicans

Clioquinol's interference with metal ion homeostasis directly impacts signaling pathways crucial for biofilm formation. By chelating zinc, a vital cofactor for many transcription factors, clioquinol can disrupt the downstream regulation of genes involved in adhesion, hyphal growth, and matrix production.

Quantitative Data on Fungal Biofilm Inhibition

The following table summarizes the quantitative data on clioquinol's efficacy against fungal biofilms.

| Fungal Species | Assay Type | Clioquinol Concentration | Effect | Reference |

| Candida spp. | In vitro microtiter plate | Not specified | >90% inhibition of biofilm formation | [4][5] |

| Candida spp. | In vitro microtiter plate | 4-16 µg/ml | 50% inhibition of preformed biofilms | [4][5] |

| Candida spp. on copper IUD | In vitro assay | Not specified | 80-100% eradication of biofilms | [4][5] |

| Fusarium spp. (in combination with Voriconazole) | MTT assay | Not specified | >90% reduction in biofilm formation | [1] |

| Fusarium spp. (in combination with Ciclopirox) | MTT assay | Not specified | >95% prevention of biofilm formation | [1] |

| Candida albicans | XTT reduction assay | 16, 32, and 64 μg/ml | >70% inhibition after 24 hours | [3] |

| C. glabrata | Not specified | Not specified | 100% eradication of biofilms | [6] |

| C. tropicalis | Not specified | Not specified | 99.95% eradication of biofilms | [6] |

| C. albicans | Not specified | Not specified | 97.92% eradication of biofilms | [6] |

Effect on Bacterial Biofilm Formation

Clioquinol's activity against bacterial biofilms is an emerging area of research. While less characterized than its antifungal effects, studies suggest a similar reliance on metal chelation as a primary mechanism of action.

Mechanism of Action

Clioquinol's ability to sequester essential metal ions disrupts key bacterial processes required for biofilm formation:

-

Inhibition of Adhesion and Matrix Production: Metal ions are crucial for the function of enzymes involved in the synthesis of extracellular polymeric substances (EPS), which form the biofilm matrix. By chelating these ions, clioquinol can inhibit the production of the biofilm matrix.

-

Interference with Quorum Sensing (QS): While direct evidence is still being gathered, the disruption of metal-dependent enzymes could indirectly affect bacterial quorum sensing pathways, which are critical for coordinating biofilm formation.

-

Gene Expression Modulation: In Escherichia coli, clioquinol has been shown to repress genes responsible for the production of curli, a major component of the biofilm matrix, while activating motility.

The addition of iron has been shown to partially restore biofilm formation in E. coli treated with clioquinol, supporting the role of iron chelation in its antibacterial biofilm activity.

Quantitative Data on Bacterial Biofilm Inhibition

Quantitative data on clioquinol's effect on bacterial biofilms is still limited. The following table summarizes available data.

| Bacterial Species | Assay Type | Clioquinol Concentration | Effect | Reference |

| Escherichia coli | Crystal Violet assay | 10 µM | >75% reduction in biofilm formation | [7] |

| Staphylococcus aureus | Not specified | Not specified | Bacteriostatic and bactericidal effect | [8] |

| Escherichia coli | Not specified | Not specified | Bacteriostatic and bactericidal effect | [8] |

| Pseudomonas aeruginosa | Not specified | Not specified | Slight inhibitory effect | [7] |

Experimental Protocols

Standardized assays are crucial for evaluating the anti-biofilm properties of compounds like clioquinol. The following are detailed protocols for two commonly used methods.

Protocol 1: Crystal Violet (CV) Assay for Biofilm Quantification

This method quantifies the total biofilm biomass.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial or fungal culture

-

Appropriate growth medium

-

Clioquinol stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% crystal violet solution

-

30% acetic acid or 95% ethanol

-

Microplate reader

Procedure:

-

Inoculum Preparation: Grow a fresh culture of the microorganism to the desired optical density.

-

Plate Setup: Add 100 µL of the microbial suspension to each well of a 96-well plate. Add 100 µL of media containing serial dilutions of clioquinol. Include control wells with no clioquinol.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow biofilm formation.

-

Washing: Gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.

-

Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Final Washing: Remove the crystal violet solution and wash the wells three times with sterile water.

-

Solubilization: Air dry the plate and add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

-

Quantification: Measure the absorbance at 570-600 nm using a microplate reader.

Protocol 2: XTT Reduction Assay for Metabolic Activity

This assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Materials:

-

96-well flat-bottom microtiter plates with established biofilms

-

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione solution

-

PBS

-

Microplate reader

Procedure:

-

Biofilm Formation: Grow biofilms in a 96-well plate as described in the CV assay protocol.

-

Washing: Gently wash the pre-formed biofilms twice with PBS to remove planktonic cells.

-

XTT-Menadione Preparation: Prepare the XTT-menadione solution immediately before use. A typical working solution consists of XTT (e.g., 0.5 mg/mL in PBS) and menadione (e.g., 1 µM).

-

Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well.

-

Incubation: Incubate the plate in the dark at 37°C for 2-5 hours.

-

Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

Conclusion and Future Directions

Clioquinol presents a promising avenue for the development of novel anti-biofilm therapeutics. Its well-documented efficacy against fungal biofilms, particularly those of Candida albicans, is rooted in its ability to chelate metal ions and disrupt crucial developmental processes. While its activity against bacterial biofilms is less explored, the existing evidence suggests a similar mechanism of action.

Future research should focus on:

-

Elucidating the specific molecular targets of clioquinol within bacterial and fungal signaling pathways.

-

Conducting comprehensive studies to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of clioquinol against a broader range of clinically relevant bacterial and fungal pathogens.

-

Investigating the potential for synergistic effects when clioquinol is combined with conventional antibiotics.

-

Developing drug delivery systems to enhance the targeted delivery and efficacy of clioquinol in vivo.

A deeper understanding of clioquinol's anti-biofilm properties will be instrumental in harnessing its full therapeutic potential in the fight against biofilm-associated infections.

References

- 1. Influence of sub-inhibitory concentrations of antimicrobials on micrococcal nuclease and biofilm formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin [frontiersin.org]

- 3. A rapid and simple method for routine determination of antibiotic sensitivity to biofilm populations of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pseudomonas aeruginosa Is More Tolerant Under Biofilm Than Under Planktonic Growth Conditions: A Multi-Isolate Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface association sensitizes Pseudomonas aeruginosa to quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Topical antimicrobial therapy: the efficacy of clioquinol- and tribromphenolbismuth- zinc oxide preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluocinolone Acetonide: A Technical Guide to its Impact on Cytokine Expression in Skin Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluocinolone acetonide, a synthetic corticosteroid, is a cornerstone in the topical treatment of inflammatory skin conditions. Its therapeutic efficacy is largely attributed to its potent anti-inflammatory properties, primarily mediated through the modulation of cytokine expression. This technical guide provides an in-depth analysis of the impact of fluocinolone acetonide on cytokine expression in relevant in vitro skin models. It details the underlying molecular mechanisms, presents available quantitative data, outlines comprehensive experimental protocols for assessment, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of anti-inflammatory dermatological therapies.

Introduction: The Role of Cytokines in Skin Inflammation and the Mechanism of Action of Fluocinolone Acetonide

Skin inflammation is a complex biological response involving the coordinated action of various immune and resident skin cells, orchestrated by a network of signaling molecules, predominantly cytokines. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) play a pivotal role in the initiation and amplification of inflammatory cascades in dermatological disorders like eczema, psoriasis, and dermatitis.[1]

Fluocinolone acetonide exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[2] Upon binding, the fluocinolone acetonide-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This modulation occurs through two primary mechanisms:

-

Transrepression: The activated GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB).[3][4] This interference can occur through direct protein-protein interaction, preventing NF-κB from binding to its DNA response elements, or by inducing the expression of the NF-κB inhibitor, IκBα.[4][5]

-

Transactivation: The GR complex can also bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.

The net effect of these actions is a profound suppression of the production of pro-inflammatory cytokines and other inflammatory mediators, leading to the clinical improvement observed in treated skin conditions.

Quantitative Impact of Corticosteroids on Cytokine Expression

While specific quantitative data for the dose-dependent effects of fluocinolone acetonide on a broad spectrum of cytokines in human skin models is not extensively available in publicly accessible literature, studies on similar corticosteroids and related cell models provide valuable insights into the expected magnitude of cytokine inhibition. The following tables summarize representative data on the inhibitory effects of corticosteroids on key pro-inflammatory cytokines.

Table 1: Effect of Corticosteroids on TNF-α-Induced Cytokine Release in HaCaT Keratinocytes (Illustrative Data)

| Cytokine | Treatment | Concentration | Mean Cytokine Level (pg/mL) ± SEM | Percentage Inhibition |

| IL-6 | TNF-α (10 ng/mL) | - | 550 ± 45 | - |

| TNF-α + Hydrocortisone | 10⁻⁶ M | 275 ± 30 | 50% | |

| IL-8 | TNF-α (10 ng/mL) | - | 850 ± 60 | - |

| TNF-α + Hydrocortisone | 10⁻⁶ M | 340 ± 40 | 60% |

Data is illustrative and based on typical responses observed in similar experiments.[6] Actual results may vary based on specific experimental conditions.

Table 2: Effect of Fluocinolone Acetonide on Cytokine Secretion in a Foam Cell Model

| Cytokine | Treatment | Concentration (µg/mL) | Effect |

| CD14 | Fluocinolone Acetonide | 0.1, 1, 10, 50 | Inhibition |

| M-CSF | Fluocinolone Acetonide | 0.1, 1, 10, 50 | Inhibition |

| MIP-3α | Fluocinolone Acetonide | 0.1, 1, 10, 50 | Inhibition |

| TNF-α | Fluocinolone Acetonide | 0.1, 1, 10, 50 | Inhibition |

This data is derived from a study on human THP-1 derived foam cells and indicates the inhibitory potential of fluocinolone acetonide on these specific cytokines.[7]

Experimental Protocols for Assessing the Anti-inflammatory Effects of Fluocinolone Acetonide

In Vitro 2D Keratinocyte Monolayer Model (HaCaT cells)

This protocol outlines a method for evaluating the efficacy of fluocinolone acetonide in reducing pro-inflammatory cytokine production in a human keratinocyte cell line.

3.1.1. Materials

-

HaCaT human keratinocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant Human TNF-α

-

Fluocinolone Acetonide

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for human IL-6 and IL-8

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for IL-6, IL-8, and a housekeeping gene (e.g., GAPDH)

3.1.2. Experimental Procedure

-

Cell Culture: Culture HaCaT cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Pre-treat the cells with various concentrations of fluocinolone acetonide (e.g., 0.1, 1, 10, 100 nM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Inflammation Induction: After pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine protein analysis by ELISA.

-

Cell Lysate: Wash the cells with PBS and lyse them for RNA extraction.

-

-

Cytokine Analysis:

-